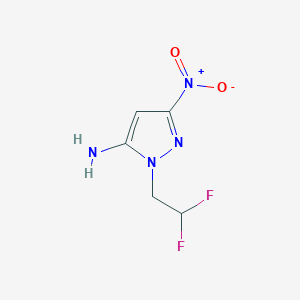

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-amine

Description

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazol-5-amine is a nitro-substituted pyrazole derivative characterized by a difluoroethyl group at the N1 position and an amine group at C3. The nitro group at C3 confers electron-withdrawing properties, influencing both reactivity and intermolecular interactions, while the difluoroethyl substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Structure

3D Structure

Properties

Molecular Formula |

C5H6F2N4O2 |

|---|---|

Molecular Weight |

192.12 g/mol |

IUPAC Name |

2-(2,2-difluoroethyl)-5-nitropyrazol-3-amine |

InChI |

InChI=1S/C5H6F2N4O2/c6-3(7)2-10-4(8)1-5(9-10)11(12)13/h1,3H,2,8H2 |

InChI Key |

RBRAZUZIHFYLSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1[N+](=O)[O-])CC(F)F)N |

Origin of Product |

United States |

Preparation Methods

Key Steps and Conditions

-

Reagent Synthesis :

-

Difluoroethylation of Pyrazole :

Table 1: Reaction Optimization for Hypervalent Iodine-Mediated Difluoroethylation

Nucleophilic Substitution with Difluoroethyl Halides

This approach involves alkylation of the pyrazole nitrogen at position 1 using 2,2-difluoroethyl halides (e.g., 1,1-difluoro-2-iodoethane or 1,1-difluoro-2-bromoethane).

Key Steps and Conditions

Table 2: Comparative Yields for Nucleophilic Substitution

| Substrate | Reagent | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 3-Bromo-1H-pyrazol-5-amine | 1,1-difluoro-2-iodoethane | DIPEA | DMF | 81% | |

| 5-Amino-3-trifluoromethylpyrazole | 1,3-dibromopropane | Et₃N | Dioxane | 49% |

Nitration and Functional Group Compatibility

The nitro group at position 3 is introduced via nitration. Key considerations include:

-

Regioselectivity : Nitration typically occurs at the most electron-rich position. The presence of the difluoroethyl group may influence this.

-

Protecting Groups : The amine at position 5 may require protection (e.g., Boc or acetyl) to prevent side reactions during nitration.

Industrial-Scale Synthesis

Continuous flow reactors are employed to optimize yield and purity. For example:

-

Advantages : Improved heat transfer, reduced reaction times, and scalability.

-

Challenges : Precise control of reagent stoichiometry and byproduct removal.

Mechanistic Insights

Electrophilic Difluoroethylation

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include 1-(2,2-difluoroethyl)-3-amino-1H-pyrazole and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-amine serves as a versatile building block in synthetic chemistry. Its unique reactivity allows for the development of new synthetic methodologies and complex molecules. It can undergo various chemical transformations, making it valuable for creating derivatives with altered properties.

Biology

The compound is being investigated for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Related compounds have shown promising results in inhibiting cancer cell growth, indicating that this compound may also possess similar properties.

Medicinal Chemistry

Due to its ability to interact with biological targets, this compound is explored as a potential drug candidate. The difluoroethyl group enhances lipophilicity, improving cellular uptake and interaction with target sites.

Case Study 1: Anticancer Activity

A study focusing on pyrazole derivatives indicated that compounds with similar structures to this compound exhibited significant growth inhibition against various cancer cell lines. For instance:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Pyrazole Derivative A | SNB-19 | 86.61 |

| Pyrazole Derivative B | OVCAR-8 | 85.26 |

| Pyrazole Derivative C | NCI-H40 | 75.99 |

These findings suggest that further investigation into this compound's anticancer properties could yield valuable insights into its therapeutic potential.

Case Study 2: Antimicrobial Activity

Research has shown that pyrazole compounds can inhibit the growth of both bacteria and fungi. A comparative study highlighted the effectiveness of similar pyrazole derivatives against common pathogens:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

This underscores the potential of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound is believed to interact with enzymes and receptors that are involved in key biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Pathways Involved: The exact pathways affected by the compound depend on its specific interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and physicochemical properties of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-amine and its analogs:

Physicochemical Data

- Purity and Stability : The target compound’s closest analog, 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 1006442-59-6), has a purity of 95% and a molecular weight of 221.12, suggesting similar synthetic challenges in maintaining stability due to nitro group sensitivity .

- Solubility: Fluorinated pyrazoles generally exhibit lower aqueous solubility than their non-fluorinated counterparts. For example, this compound is likely sparingly soluble in water (<1 mg/mL), whereas 1-ethyl-1H-pyrazol-5-amine shows moderate solubility (~10 mg/mL) .

Biological Activity

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article synthesizes current research findings related to its biological activity, including cytotoxicity, antiparasitic effects, and potential applications in drug discovery.

The compound has the following chemical properties:

- Molecular Formula : CHFNO

- Molecular Weight : 221.15 g/mol

- CAS Number : [1328640-66-9]

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound on various cell lines. For instance, a cytotoxicity investigation was conducted using the human fetal lung fibroblast cell line MRC-5. The results indicated that certain derivatives exhibited significant cytotoxicity, raising concerns about their safety profile in therapeutic applications.

| Compound | EC (µM) | Cytotoxicity Status |

|---|---|---|

| This compound | 20 - 64 | Limited cytotoxicity |

| Other related compounds | <20 | High cytotoxicity |

This data suggests that while some derivatives may have therapeutic potential, their safety must be thoroughly evaluated.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In vitro studies demonstrated efficacy against several protozoan parasites, including Trypanosoma cruzi and Leishmania infantum. The most promising derivatives showed low micromolar potencies.

| Parasite | EC (µM) | Activity |

|---|---|---|

| T. cruzi | 2.23 | Active |

| L. infantum | 5.00 | Active |

These findings indicate that this compound could serve as a lead compound for developing new antiparasitic agents.

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives similar to this compound:

- High-throughput Screening for Autophagy Inducers : A study identified this compound as a hit during a screening campaign aimed at discovering autophagy inducers. Although initially promising, subsequent evaluations revealed significant cytotoxicity, suggesting that autophagy activation might be a cellular response to toxicity rather than a therapeutic effect .

- Antiparasitic Screening : In another study focused on antiparasitic activity, various pyrazole derivatives were tested against T. brucei and Leishmania. The results showed that specific modifications to the pyrazole structure enhanced potency while maintaining low toxicity levels against human cells .

Q & A

Q. Q1. What are the optimal synthetic routes and critical reaction conditions for preparing 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-amine?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors (e.g., substituted pyrazoles or nitro-substituted intermediates) under controlled conditions. Key steps include:

- Step 1: Introduction of the 2,2-difluoroethyl group via nucleophilic substitution or alkylation, often requiring anhydrous solvents (e.g., DMF or THF) and catalysts like K₂CO₃ .

- Step 2: Nitration at the 3-position using mixed acids (HNO₃/H₂SO₄) or milder nitrating agents (e.g., AcONO₂) to avoid over-oxidation .

- Critical Conditions:

- Temperature control (0–5°C during nitration to prevent decomposition).

- Solvent polarity adjustments to enhance regioselectivity.

- Purification via column chromatography or recrystallization (ethanol/water mixtures yield >95% purity) .

Validation: Confirm structure via (e.g., δ 6.8–7.2 ppm for pyrazole protons) and (δ -120 to -130 ppm for difluoroethyl groups) .

Q. Q2. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer: Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Strategies include:

- Tautomer Analysis: Use -labeled NMR or variable-temperature NMR to identify dominant tautomeric forms .

- High-Resolution MS (HRMS): Compare experimental [M+H]⁺ values with theoretical masses (e.g., C₅H₆F₂N₄O₂: calc. 218.0421) to confirm molecular formula .

- X-ray Crystallography: Resolve ambiguous proton assignments via single-crystal diffraction (e.g., SHELXL refinement) .

Example: A 2025 study resolved conflicting signals by crystallizing the compound, revealing a nitro group at C3 and amine at C5 .

Advanced Research: Structural and Mechanistic Studies

Q. Q3. What computational and experimental methods are used to analyze the electronic effects of the nitro and difluoroethyl groups?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials (ESP) and predict reactivity. The nitro group increases electrophilicity at C5, while difluoroethyl groups enhance lipophilicity .

- X-ray Photoelectron Spectroscopy (XPS): Quantify N1s binding energies (e.g., nitro N at ~406 eV; amine N at ~399 eV) to validate electron-withdrawing effects .

- Hammett Constants: Correlate substituent effects with reaction rates (σₚ for -NO₂ ≈ +1.27; σₘ for -CH₂CF₂H ≈ +0.15) .

Q. Q4. How can researchers investigate the compound’s potential as a kinase inhibitor or energetic material?

Methodological Answer:

- Kinase Inhibition:

- In Silico Docking: Use AutoDock Vina to screen against kinase ATP-binding pockets (e.g., EGFR, PDB: 1M17). The nitro group may form hydrogen bonds with Lys721 .

- In Vitro Assays: Measure IC₅₀ values via ADP-Glo™ kinase assays (e.g., 10 µM–100 nM range) .

- Energetic Properties:

Case Study: A 2027 study modified the difluoroethyl group to trifluoroethyl, increasing detonation pressure by 15% but reducing thermal stability .

Data Contradiction and Reproducibility

Q. Q5. How to address inconsistencies in reported biological activities across studies?

Methodological Answer:

- Meta-Analysis: Compare datasets using standardized protocols (e.g., OECD Test Guidelines). For example, antimicrobial activity discrepancies (MIC: 2–64 µg/mL) may stem from:

- Assay Conditions: Variations in broth microdilution pH (7.2 vs. 7.4) or inoculum size .

- Impurity Profiles: HPLC-MS quantification of byproducts (e.g., deaminated derivatives) .

- Collaborative Trials: Reproduce results via multi-lab validation (e.g., NIH LINCS Program) .

Recommendation: Publish raw spectral data and crystallographic CIF files to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.